

Technical Whitepaper: 2,5-Dimethyl Celecoxib-d4

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Compound of Interest

Compound Name: 2,5-Dimethyl Celecoxib-d4

CAS No.: 1346603-87-9

Cat. No.: B585394

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Mechanism of Action, Pharmacodynamics, and Bioanalytical Applications

Executive Summary

2,5-Dimethyl Celecoxib (2,5-DMC) represents a pivotal structural evolution in the study of cyclooxygenase-2 (COX-2) independent anti-neoplastic pharmacology. Unlike its parent compound, Celecoxib, 2,5-DMC lacks COX-2 inhibitory activity due to steric modifications, yet it retains—and often exceeds—the anti-proliferative potency of the parent drug. This whitepaper details the mechanism of action (MOA) of the bioactive molecule (2,5-DMC) and the metrological mechanism of its deuterated isotopologue (2,5-DMC-d4) as a critical internal standard for precise quantification in biological matrices.

Part 1: Molecular Pharmacology (The Biological Mechanism)

The pharmacological significance of 2,5-DMC lies in its "clean" profile. By removing COX-2 affinity, it serves as a highly specific probe for off-target mechanisms that drive tumor apoptosis.

1. Structure-Activity Relationship (SAR)

The defining feature of 2,5-DMC is the replacement of the p-tolyl moiety found in Celecoxib with a 2,5-dimethylphenyl group.

- Causality: The COX-2 active site contains a hydrophobic pocket that accommodates the p-tolyl group of Celecoxib. The addition of the methyl group at the 2-position in 2,5-DMC introduces significant steric hindrance, preventing the molecule from entering the COX-2 hydrophobic channel.
- Result: Complete loss of COX-2 inhibition (), eliminating prostaglandin-related side effects while isolating non-COX targets.

2. Primary Target: SERCA Inhibition and ER Stress

2,5-DMC acts as a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca^{2+} -ATPase (SERCA) pump.

- Mechanism: 2,5-DMC binds to the SERCA pump, locking it in an inactive conformation.
- Downstream Effect: This inhibition prevents the re-uptake of calcium into the ER. Consequently, cytosolic calcium levels spike (), and ER calcium stores are depleted.
- The "Unfolded Protein Response" (UPR): The loss of ER calcium disrupts chaperone proteins (e.g., GRP78/BiP) that require to fold proteins. This triggers severe ER stress, activating the pro-apoptotic transcription factor CHOP (GADD153) and leading to apoptosis via the intrinsic mitochondrial pathway.

3. Secondary Target: Wnt/

-catenin Suppression

Independently of ER stress, 2,5-DMC downregulates the Wnt signaling pathway, a frequent driver in colorectal and glioblastoma tumorigenesis.

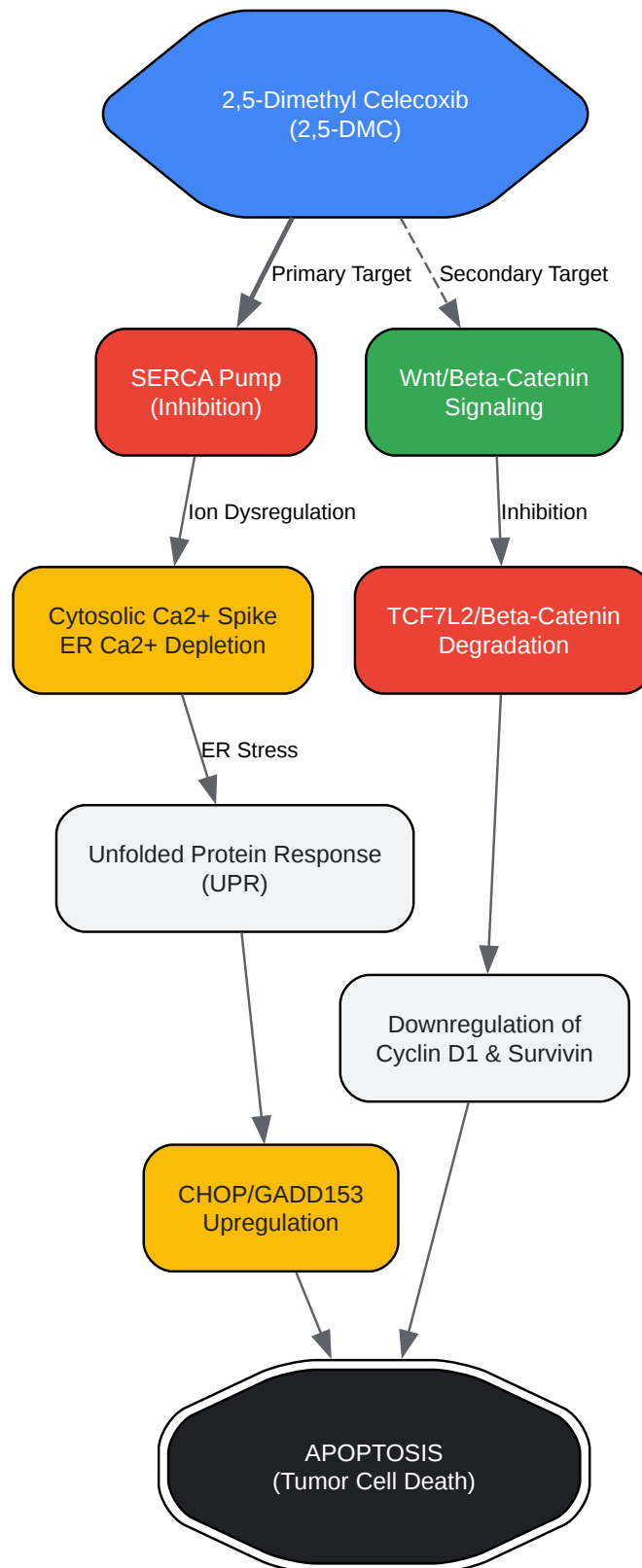
- Mechanism: 2,5-DMC promotes the proteasomal degradation of TCF7L2 (TCF4) and

-catenin.

- Result: Reduced transcription of Wnt target genes, specifically Cyclin D1 (cell cycle progression) and Survivin (apoptosis resistance).

Visualization: Dual-Pathway Mechanism

The following diagram illustrates the parallel pathways triggered by 2,5-DMC leading to cancer cell death.



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Figure 1: Dual-mechanism pathway of 2,5-DMC showing SERCA inhibition (ER Stress) and Wnt pathway suppression.

Part 2: The Deuterated Standard (Analytical Mechanism)

2,5-Dimethyl Celecoxib-d4 is the stable isotope-labeled analog used exclusively as an Internal Standard (IS) in LC-MS/MS bioanalysis.

1. The Principle of Stable Isotope Dilution (SIDA)

In quantitative mass spectrometry, matrix effects (ion suppression/enhancement) can severely distort data. The "mechanism" of the d4-variant is based on physicochemical mimicry:

- **Co-Elution:** The d4 isotopologue has virtually identical lipophilicity to the analyte. It co-elutes (or elutes with a negligible shift due to the deuterium isotope effect) with 2,5-DMC.
- **Ionization Normalization:** Because it enters the electrospray ionization (ESI) source at the exact same moment as the analyte, it experiences the exact same matrix suppression.
- **Quantitation:** The ratio of the Analyte Area to the IS Area is used for quantification, mathematically cancelling out extraction losses and ionization variability.

2. Why -d4?

The substitution of four hydrogen atoms with deuterium (

) shifts the precursor mass by +4 Da. This provides sufficient mass resolution to avoid "cross-talk" (isotopic overlap) between the analyte and the standard in the mass spectrometer.

Part 3: Bioanalytical Protocol (LC-MS/MS)

This protocol describes the quantification of 2,5-DMC in plasma using 2,5-DMC-d4 as the internal standard.

1. Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) with MTBE is often used for Celecoxib, but Protein Precipitation (PPT) is faster and sufficient for high-sensitivity triple quads.

- **Aliquot:** Transfer

of plasma/cell lysate to a 1.5 mL centrifuge tube.

- IS Spike: Add

of 2,5-DMC-d4 working solution (

in MeOH). Crucial: Spike before any other step to account for recovery.

- Precipitation: Add

of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

- Agitation: Vortex vigorously for 1 minute.

- Separation: Centrifuge at

for 10 minutes at

.

- Transfer: Transfer

of supernatant to an autosampler vial containing

of water (to improve peak shape on early elution).

2. LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., Waters BEH C18,

).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 3 minutes.

- Ionization: ESI Positive Mode (

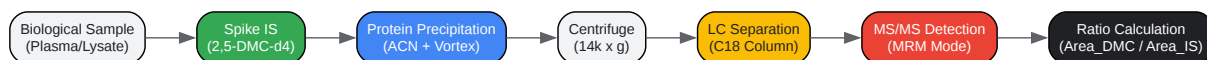
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Table 1: MS/MS Transition Parameters

Analyte	Precursor Ion ()	Product Ion ()	Cone Voltage (V)	Collision Energy (eV)	Role
2,5-DMC	396.4	316.2	30	25	Quantifier
2,5-DMC	396.4	276.1	30	35	Qualifier
2,5-DMC-d4	400.4	320.2	30	25	Internal Standard

Note: Transitions are theoretical estimates based on the parent Celecoxib fragmentation pattern (loss of sulfonamide/methyl groups). Exact transitions must be tuned on the specific instrument.

3. Analytical Workflow Diagram



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Figure 2: Step-by-step bioanalytical workflow for quantifying 2,5-DMC using the d4 internal standard.

Part 4: Applications in Drug Development

1. Pharmacokinetics (PK)

Researchers use 2,5-DMC-d4 to validate PK profiles in rodent models. Since 2,5-DMC is non-COX-2 inhibiting, its metabolic stability often differs from Celecoxib. The d4 standard ensures that the unique metabolic clearance of 2,5-DMC is measured accurately without interference from endogenous matrix components.

2. Off-Target Screening

In high-throughput screening (HTS), 2,5-DMC is used as a control compound to distinguish between COX-2 dependent and independent effects. If a new drug candidate mimics the 2,5-DMC profile (SERCA inhibition), it suggests a potential toxicity risk (ER stress) or a novel therapeutic angle (non-COX anti-tumor activity).

References

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